Ethyl 2-amino-2-(4-chlorophenyl)acetate
Overview
Description
Ethyl 2-amino-2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylglycine and is characterized by the presence of an ethyl ester group, an amino group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(4-chlorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reduction of ethyl 2-nitro-2-(4-chlorophenyl)acetate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Ethyl 2-nitro-2-(4-chlorophenyl)acetate.
Reduction: Ethyl 2-amino-2-(4-hydroxyphenyl)acetate.
Substitution: Ethyl 2-amino-2-(4-methoxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-amino-2-(4-chlorophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules, including agrochemicals and dyes.
Biological Studies: Researchers use this compound to study the effects of amino acid derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and interact with active sites of proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-amino-2-(4-chlorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 2-amino-2-(4-fluorophenyl)acetate: Contains a fluorine atom instead of chlorine, affecting its reactivity and biological activity.
Ethyl 2-amino-2-(4-bromophenyl)acetate:
The uniqueness of this compound lies in the presence of the chlorine atom, which influences its electronic properties and reactivity, making it suitable for specific applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-amino-2-(4-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBLESPMGILOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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